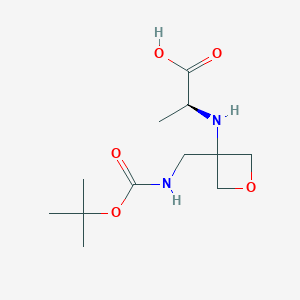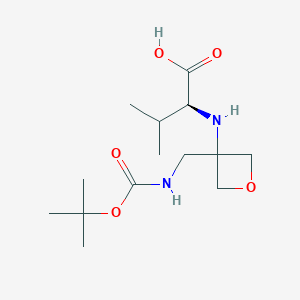
N-hexanoyl-L-Homoserine lactone-d3
Übersicht
Beschreibung
N-hexanoyl-L-Homoserine lactone-d3 is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 202.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-hexanoyl-L-Homoserine lactone-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hexanoyl-L-Homoserine lactone-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quorum Sensing and Bioluminescence : C6-HSL is involved in quorum sensing, which regulates gene expression in bacteria like Vibrio fischeri, affecting phenomena such as bioluminescence (Schaefer et al., 1996).
Stability and Interaction with Plants : The stability of C6-HSL varies with pH and temperature. It also interacts with plants differently; for example, legume plants like Lotus can rapidly degrade C6-HSL (Delalande et al., 2005).
Synthesis and Structure : Studies on the synthesis of C6-HSL and its structural analysis provide insights into its role in bacterial communication. For instance, its infrared study in different solvents helps understand its behavior in biological contexts (Kim et al., 2011).
Microbial Flocculant Production : C6-HSL enhances the production of microbial flocculants in Agrobacterium tumefaciens, indicating its role in microbial processes beyond quorum sensing (Yang et al., 2016).
Quorum Quenching Systems : Novel systems using molecularly imprinted nanoparticles have been developed for enhancing the degradation of C6-HSL, demonstrating its role in quorum quenching (García López et al., 2019).
AHL Signal Molecules Detection : Thin-layer chromatography has been utilized to detect and characterize C6-HSL, further emphasizing its importance in bacterial communication (Shaw et al., 1997).
Biodegradation of Pollutants : C6-HSL plays a role in the biodegradation of aromatic compounds by Pseudomonas aeruginosa, suggesting its involvement in environmental remediation processes (Yong & Zhong, 2010).
Eigenschaften
IUPAC Name |
6,6,6-trideuterio-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKKPDLNLCPNP-TUWYYBGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hexanoyl-L-Homoserine lactone-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzyl-2-thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049867.png)
![2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049875.png)






![2-[[3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8049926.png)

![4-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)butanoic acid](/img/structure/B8049957.png)
![(1R)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one](/img/structure/B8049960.png)
![4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1S)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B8049966.png)
